molecular formula C9H11NO5S B107770 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid CAS No. 71675-99-5

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid

Cat. No. B107770
CAS RN: 71675-99-5
M. Wt: 245.25 g/mol
InChI Key: PGTLUUCBHDLKKY-UHFFFAOYSA-N
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Description

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid, also known as 4-AMMSB, is an organic compound that has been used in numerous scientific research applications. It is a naturally occurring compound found in plants and fungi, and has been studied for its potential to be used as a drug, in biochemistry, and in other areas of scientific research. In

Scientific Research Applications

Synthesis and Chemical Properties

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid is an intermediate in the synthesis of various pharmaceuticals and chemicals. For example, Wang Yu (2008) detailed a synthesis method starting from 4-amino-2-hydroxybenzoic acid, involving methylation, ethylation, and oxidation steps, showcasing its role in producing amisulpride intermediates Wang Yu, 2008. This highlights the compound's versatility in organic synthesis, particularly in creating sulfonamide groups, which are prevalent in many drugs and agrochemicals.

Material Science Applications

In material science, this compound and its derivatives have been explored for creating advanced materials. For instance, the synthesis and photochemical properties of layered double hydroxide/organic UV ray absorbing molecule nanocomposites were studied by Qinglin He, S. Yin, and Tsugio Sato (2003). They investigated how organic UV absorbents' intercalation into Zn2Al layered double hydroxides (LDHs) enhances UV ray absorption ability and decreases catalytic activity for air oxidation Qinglin He, S. Yin, & Tsugio Sato, 2003. This application demonstrates the compound's potential in developing UV-protective materials.

Analytical and Physical Chemistry

The compound's physical and analytical properties have also been a subject of study. A. Poiyamozhi, N. Sundaraganesan, M. Karabacak, O. Tanrıverdi, and M. Kurt (2012) conducted a comprehensive spectroscopic analysis, including FTIR, FT-Raman, UV, and NMR, of 4-amino-5-chloro-2-methoxybenzoic acid. They optimized the molecule's structure using density functional theory and investigated its nonlinear optical and thermodynamic properties A. Poiyamozhi et al., 2012. Studies like these are crucial for understanding the fundamental properties of such compounds, which can inform their applications in various scientific fields.

Safety and Hazards

The safety and hazards of a chemical compound refer to its potential risks in handling and usage. Unfortunately, specific safety and hazard information for “4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid” is not available .

properties

IUPAC Name

4-amino-2-methoxy-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-15-7-4-6(10)8(16(2,13)14)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTLUUCBHDLKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515464
Record name 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71675-99-5
Record name 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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